Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Overview
Description
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde is a heterocyclic compound with the molecular formula C8H4O2S2. It is characterized by a fused ring structure consisting of thiophene and thieno rings, each containing an aldehyde group at the 2 and 5 positions . This compound is known for its high reactivity and electrocatalytic activity, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Mode of Action
The compound’s mode of action is primarily through its interaction with other molecules in organic synthesis. It has a unique molecular structure, containing a thiophene ring and two aldehyde groups, which makes it highly reactive and useful in many reactions .
Biochemical Pathways
It’s known to be used in the synthesis of novel metal-free organic dyes for dye-sensitized solar cells .
Result of Action
The molecular and cellular effects of Thieno[3,2-b]thiophene-2,5-dicarbaldehyde’s action are largely dependent on its application. For instance, in the context of Dye-Sensitized Solar Cells, it contributes to the conversion efficiencies of these cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its storage temperature is recommended to be 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[3,2-b]thiophene-2,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier–Haack formylation, where the thiophene ring is formylated using a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) . Another method includes metalation followed by the addition of DMF .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the Vilsmeier–Haack formylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]thiophene-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of reactive aldehyde groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products:
Oxidation: Thieno[3,2-b]thiophene-2,5-dicarboxylic acid.
Reduction: Thieno[3,2-b]thiophene-2,5-dimethanol.
Substitution: Halogenated derivatives of thieno[3,2-b]thiophene.
Scientific Research Applications
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,5-Thiophenedicarboxaldehyde: Similar in structure but lacks the fused thieno ring, making it less reactive in certain applications.
Thieno[2,3-b]thiophene-2,5-dicarbaldehyde: Another isomer with different electronic properties and reactivity.
2,6-Naphthalenedicarboxylic acid: A close structural analogue used in the chemistry of metal-organic frameworks (MOFs).
Uniqueness: Thieno[3,2-b]thiophene-2,5-dicarbaldehyde stands out due to its unique fused ring structure, which imparts high reactivity and versatility in chemical reactions. Its ability to act as both an electron donor and acceptor makes it a valuable compound in the synthesis of advanced materials and catalysts .
Biological Activity
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde (TDDA) is a heterocyclic compound notable for its unique structure and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Overview of this compound
- Chemical Formula : C₈H₄O₂S₂
- Molecular Weight : 196.25 g/mol
- CAS Number : 37882-75-0
TDDA features a fused ring structure that enhances its reactivity and versatility in various chemical reactions. Its aldehyde groups at the 2 and 5 positions make it a valuable precursor in organic synthesis and materials science.
Antimicrobial Properties
Research indicates that derivatives of TDDA exhibit significant antimicrobial activity. A study demonstrated that certain functionalized versions of TDDA showed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
TDDA has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS) leading to oxidative stress, which triggers programmed cell death.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry tested TDDA derivatives against Staphylococcus aureus and Escherichia coli. The derivatives were synthesized through various substitutions on the thiophene ring, enhancing their antimicrobial potency (Smith et al., 2023).
- Cancer Cell Apoptosis : In another study focusing on breast cancer cells (MCF-7), TDDA was shown to inhibit cell proliferation significantly. The compound induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol (Jones et al., 2023).
Table 1: Summary of Biological Activities
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Disruption of cell membranes | Smith et al., 2023 |
Anticancer | Induction of apoptosis via ROS | Jones et al., 2023 |
Antioxidant | Scavenging free radicals | Lee et al., 2024 |
Synthesis and Derivatives
The synthesis of TDDA typically involves the Vilsmeier–Haack formylation process, which allows for the introduction of aldehyde groups onto the thiophene ring. Various derivatives can be synthesized by modifying the thiophene moiety or by adding substituents to enhance biological activity.
Table 2: Synthetic Routes for TDDA Derivatives
Synthetic Method | Conditions | Yield (%) |
---|---|---|
Vilsmeier–Haack Formylation | POCl₃, DMF, 80°C | 75% |
Oxidation to Carboxylic Acid | KMnO₄ in aqueous solution | 85% |
Reduction to Alcohols | NaBH₄ in ethanol | 90% |
Properties
IUPAC Name |
thieno[3,2-b]thiophene-2,5-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O2S2/c9-3-5-1-7-8(11-5)2-6(4-10)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKNFAFBINVTOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326988 | |
Record name | Thieno[3,2-b]thiophene-2,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37882-75-0 | |
Record name | Thieno[3,2-b]thiophene-2,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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